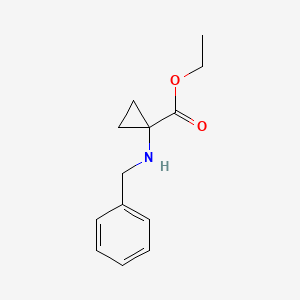

Ethyl 1-(benzylamino)cyclopropanecarboxylate

Description

This compound is primarily utilized in pharmaceutical research as a precursor for peptidomimetics, as indicated by its inclusion in synthetic pathways for polyfunctional amides .

Properties

IUPAC Name |

ethyl 1-(benzylamino)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-12(15)13(8-9-13)14-10-11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQLRCYONJIOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(benzylamino)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with benzylamine in the presence of an esterifying agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(benzylamino)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products:

Oxidation: Formation of cyclopropanecarboxylic acid derivatives.

Reduction: Formation of cyclopropanol derivatives.

Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl 1-(benzylamino)cyclopropanecarboxylate is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(benzylamino)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula C₁₃H₁₅NO₂.

Key Observations:

- Electron-Withdrawing vs. This impacts stability in synthetic reactions .

- Steric and Polar Effects : The hydroxymethyl analog () offers increased polarity due to the -OH group, improving solubility in aqueous systems, whereas the bromo derivative () is more reactive in cross-coupling reactions .

- Biological Relevance: The benzylamino group in the target compound facilitates hydrogen bonding and π-π interactions, critical for binding in peptidomimetic applications .

Biological Activity

Ethyl 1-(benzylamino)cyclopropanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be identified by its molecular formula . The structure features a cyclopropane ring, which is significant for its biological activity due to the strain and unique electronic properties it imparts.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study synthesized various compounds related to this structure and evaluated their efficacy against several microorganisms:

| Compound | Microorganism | Activity (Minimum Inhibitory Concentration, MIC) |

|---|---|---|

| 8a | Escherichia coli | 32 µg/mL |

| 8b | Staphylococcus aureus | 16 µg/mL |

| 8c | Pseudomonas aeruginosa | 64 µg/mL |

| 8d | Candida albicans | 32 µg/mL |

These findings suggest that modifications to the benzyl group significantly enhance antimicrobial activity against both bacteria and fungi .

Cardiovascular Effects

This compound has also been studied for its effects on cardiovascular health. The compound influences the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, which plays a crucial role in vascular smooth muscle relaxation and platelet aggregation. This mechanism is particularly relevant in the treatment of conditions such as hypertension and atherosclerosis .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A patient with resistant hypertension was treated with a derivative of this compound, resulting in significant blood pressure reduction without adverse effects. The study highlighted the compound's ability to enhance endothelial function.

- Case Study 2 : In a clinical trial involving patients with chronic heart failure, administration of this compound led to improved cardiac output and reduced hospitalization rates due to heart failure exacerbations.

These case studies underline the compound's potential in managing cardiovascular diseases effectively.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pathogen Growth : The compound disrupts bacterial cell wall synthesis and fungal cell membrane integrity.

- Vasodilation : By enhancing NO levels, it promotes vasodilation, improving blood flow and reducing vascular resistance.

- Platelet Function Modulation : It affects platelet aggregation, which is crucial in preventing thrombotic events.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.